molecular formula C21H29N5O3S2 B13371952 2-{[2-(1-azepanyl)-2-oxoethyl]sulfanyl}-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

2-{[2-(1-azepanyl)-2-oxoethyl]sulfanyl}-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B13371952
M. Wt: 463.6 g/mol
InChI Key: JSCNRMNLNDMGBP-UHFFFAOYSA-N
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Description

2-{[2-(1-azepanyl)-2-oxoethyl]sulfanyl}-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a complex heterocyclic compound It features a unique structure that combines several functional groups, including an azepane ring, a tetrahydrofuran ring, and a thiadiazolo-pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1-azepanyl)-2-oxoethyl]sulfanyl}-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves multiple steps. The process typically starts with the preparation of the azepane ring, followed by the introduction of the oxoethyl group. The thiadiazolo-pyrimidinone core is then constructed through a series of cyclization reactions. The final step involves the attachment of the tetrahydrofuran ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(1-azepanyl)-2-oxoethyl]sulfanyl}-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups.

Scientific Research Applications

2-{[2-(1-azepanyl)-2-oxoethyl]sulfanyl}-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions, receptor binding, and cellular uptake mechanisms.

    Medicine: The compound has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[2-(1-azepanyl)-2-oxoethyl]sulfanyl}-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathway. The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(1-azepanyl)-2-oxoethyl]sulfanyl}-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is unique due to its combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C21H29N5O3S2

Molecular Weight

463.6 g/mol

IUPAC Name

5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-11-(oxolan-2-ylmethyl)-4-thia-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,5-trien-8-one

InChI

InChI=1S/C21H29N5O3S2/c27-18(25-8-3-1-2-4-9-25)14-30-21-23-26-19(28)16-13-24(12-15-6-5-11-29-15)10-7-17(16)22-20(26)31-21/h15H,1-14H2

InChI Key

JSCNRMNLNDMGBP-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NN3C(=O)C4=C(CCN(C4)CC5CCCO5)N=C3S2

Origin of Product

United States

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